molecular formula C36H41N7O6 B15151609 4-{2-[4-(1-{3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)phenoxy]ethyl}-1,3-dimethylpiperazin-2-one; 6-hydroxy-2-naphthoic acid

4-{2-[4-(1-{3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)phenoxy]ethyl}-1,3-dimethylpiperazin-2-one; 6-hydroxy-2-naphthoic acid

Cat. No.: B15151609
M. Wt: 667.8 g/mol
InChI Key: UNZQBHXKCHECEC-UHFFFAOYSA-N
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Description

The compound 4-{2-[4-(1-{3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)phenoxy]ethyl}-1,3-dimethylpiperazin-2-one; 6-hydroxy-2-naphthoic acid comprises two distinct components:

4-{2-[4-(1-{3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)phenoxy]ethyl}-1,3-dimethylpiperazin-2-one: A bivalent triazolopyridazine-based bromodomain and extraterminal (BET) inhibitor, optimized as AZD5153, which exhibits potent anti-cancer activity by targeting BRD4 and downregulating oncogenes like c-Myc .

6-Hydroxy-2-naphthoic acid (HNA): A key aromatic monomer used in high-performance thermotropic liquid crystal polymers (TLCPs), such as Vectra®, and in pharmaceutical intermediates .

This article focuses on comparing these components with structurally and functionally analogous compounds.

Properties

Molecular Formula

C36H41N7O6

Molecular Weight

667.8 g/mol

IUPAC Name

6-hydroxynaphthalene-2-carboxylic acid;4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one

InChI

InChI=1S/C25H33N7O3.C11H8O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23;12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h4-9,18,20H,10-17H2,1-3H3;1-6,12H,(H,13,14)

InChI Key

UNZQBHXKCHECEC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: AZD5153 6-Hydroxy-2-naphthoic acid is synthesized through a series of chemical reactions involving the formation of its 6-hydroxy-2-naphthoic acid salt form. The synthesis involves the use of various organic solvents such as alcohol, chloroform, and dimethyl sulfoxide (DMSO) . The compound is typically obtained as a white crystalline powder .

Industrial Production Methods: The industrial production of AZD5153 6-Hydroxy-2-naphthoic acid involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The compound is produced in facilities adhering to stringent quality control measures to maintain its efficacy and safety for research purposes .

Chemical Reactions Analysis

Types of Reactions: AZD5153 6-Hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed: The major products formed from these reactions include various derivatives of AZD5153 6-Hydroxy-2-naphthoic acid, which can be used for further research and development .

Comparison with Similar Compounds

Research Findings and Implications

  • AZD5153: Demonstrates 90% tumor growth inhibition in xenograft models at 10 mg/kg, outperforming monovalent BET inhibitors . Its bivalent scaffold is a blueprint for next-generation epigenetic therapies.
  • HNA : Critical for Vectra® production, but environmental concerns drive research into renewable analogues. DMNA’s enzymatic synthesis offers a viable pathway but requires optimization for industrial-scale use .

Q & A

Basic: What synthetic strategies and reaction conditions are optimal for preparing the target compound?

Answer:
The synthesis involves multi-step protocols, including:

  • Cyclocondensation : Reacting acetylated intermediates (e.g., acetyl-5-(4-methoxyphenyl)pyrazole-3-carboxylate) with hydrazine hydrate to form triazole-thiadiazole scaffolds .
  • Piperidine coupling : Using sodium hydride in toluene for nucleophilic substitution to attach the piperidin-4-ylphenoxyethyl group .
  • Purification : Employing column chromatography and HPLC to isolate intermediates, with yields optimized by controlling reaction time (12–24 hrs) and temperature (60–80°C) .
    Key validation : ¹H NMR and IR spectroscopy confirm intermediate structures, while elemental analysis ensures purity (>95%) .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.2–3.8 ppm). Triazole and pyridazine protons appear as distinct singlets (δ 8.5–9.0 ppm) .
  • HPLC-MS : Quantify purity (>98%) using C18 reverse-phase columns (mobile phase: acetonitrile/water with 0.1% formic acid) .
  • FT-IR : Confirm functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, triazole C-N at 1540 cm⁻¹) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • GHS Hazards : Acute toxicity (oral, Category 4), skin corrosion (Category 1B), and respiratory irritation. Use PPE (gloves, lab coat, goggles) and avoid dust/aerosol formation .
  • Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .

Advanced: How can molecular docking studies guide structural optimization for target specificity?

Answer:

  • Target selection : Docking against 14-α-demethylase lanosterol (PDB:3LD6) reveals binding affinity (ΔG ≈ –9.2 kcal/mol) via hydrogen bonds between the triazole moiety and heme propionate groups .
  • Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the pyridazine C6 position to enhance hydrophobic interactions with the enzyme’s active site .
  • Validation : Compare in silico results with antifungal assays (e.g., MIC against Candida albicans) to correlate binding energy with activity .

Advanced: How to resolve contradictions between in vitro potency and in vivo pharmacokinetic data?

Answer:

  • Bioavailability issues : Poor solubility (logP ≈ 3.5) limits absorption. Use co-solvents (e.g., PEG-400) or micronization to improve dissolution .
  • Metabolic stability : CYP3A4-mediated oxidation of the piperazine ring reduces half-life. Introduce methyl groups at vulnerable positions to block metabolism .
  • Species differences : Compare rodent vs. human liver microsome stability to adjust dosing regimens .

Advanced: What methodologies optimize the compound’s pharmacokinetic profile for CNS penetration?

Answer:

  • Lipophilicity adjustment : Reduce logP from 3.5 to 2.8 by replacing the naphthoic acid moiety with polar substituents (e.g., –SO₂NH₂) to enhance blood-brain barrier permeability .
  • P-glycoprotein evasion : Modify the piperazine ring with bulky groups (e.g., tert-butyl) to inhibit efflux pump recognition .
  • In vivo imaging : Use PET tracers (e.g., ¹⁸F-labeled analogs) to quantify brain uptake in rodent models .

Advanced: How to address conflicting data in enzymatic vs. cell-based assays?

Answer:

  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended kinase inhibition (e.g., EGFR IC₅₀ < 100 nM) .
  • Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish poor cellular uptake (e.g., Pe < 1.0 × 10⁻⁶ cm/s) from true lack of target engagement .
  • Cell-specific factors : Test in isogenic cell lines (e.g., CRISPR-edited for target knockout) to isolate mechanism-driven effects .

Advanced: What computational tools predict metabolic hotspots and guide prodrug design?

Answer:

  • MetaSite : Predicts CYP450 oxidation sites (e.g., piperazine N-demethylation) and recommends prodrug masking (e.g., acetylated amines) .
  • ADMET Predictor™ : Estimates plasma protein binding (>95%) and clearance rates to prioritize analogs with t₁/₂ > 4 hrs .
  • In vitro-in vivo extrapolation (IVIVE) : Correlate microsomal stability data (e.g., Clint = 15 mL/min/kg) with observed pharmacokinetics in preclinical models .

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